Cas no 2171803-01-1 (1-(3-ethoxypyrazin-2-yl)azetidin-2-ylmethanamine)

1-(3-Ethoxypyrazin-2-yl)azetidin-2-ylmethanamine is a specialized heterocyclic compound featuring a pyrazine core substituted with an ethoxy group and an azetidine ring bearing a primary amine functionality. This structure imparts unique reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both the ethoxypyrazine and azetidine moieties enhances its versatility in forming complex molecular architectures. The primary amine group offers a handle for further derivatization, facilitating the development of targeted bioactive molecules. Its well-defined stereochemistry and modular design make it valuable for medicinal chemistry applications, particularly in the exploration of novel drug candidates with improved selectivity and pharmacokinetic properties.
1-(3-ethoxypyrazin-2-yl)azetidin-2-ylmethanamine structure
2171803-01-1 structure
Product name:1-(3-ethoxypyrazin-2-yl)azetidin-2-ylmethanamine
CAS No:2171803-01-1
MF:C10H16N4O
MW:208.260241508484
CID:5814622
PubChem ID:165519044

1-(3-ethoxypyrazin-2-yl)azetidin-2-ylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-ethoxypyrazin-2-yl)azetidin-2-ylmethanamine
    • EN300-1281532
    • [1-(3-ethoxypyrazin-2-yl)azetidin-2-yl]methanamine
    • 2171803-01-1
    • Inchi: 1S/C10H16N4O/c1-2-15-10-9(12-4-5-13-10)14-6-3-8(14)7-11/h4-5,8H,2-3,6-7,11H2,1H3
    • InChI Key: MYAUZFOOECJWLG-UHFFFAOYSA-N
    • SMILES: O(CC)C1C(=NC=CN=1)N1CCC1CN

Computed Properties

  • Exact Mass: 208.13241115g/mol
  • Monoisotopic Mass: 208.13241115g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.3Ų
  • XLogP3: 0.2

1-(3-ethoxypyrazin-2-yl)azetidin-2-ylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1281532-10000mg
[1-(3-ethoxypyrazin-2-yl)azetidin-2-yl]methanamine
2171803-01-1
10000mg
$5467.0 2023-10-01
Enamine
EN300-1281532-5000mg
[1-(3-ethoxypyrazin-2-yl)azetidin-2-yl]methanamine
2171803-01-1
5000mg
$3687.0 2023-10-01
Enamine
EN300-1281532-500mg
[1-(3-ethoxypyrazin-2-yl)azetidin-2-yl]methanamine
2171803-01-1
500mg
$1221.0 2023-10-01
Enamine
EN300-1281532-1000mg
[1-(3-ethoxypyrazin-2-yl)azetidin-2-yl]methanamine
2171803-01-1
1000mg
$1272.0 2023-10-01
Enamine
EN300-1281532-50mg
[1-(3-ethoxypyrazin-2-yl)azetidin-2-yl]methanamine
2171803-01-1
50mg
$1068.0 2023-10-01
Enamine
EN300-1281532-2500mg
[1-(3-ethoxypyrazin-2-yl)azetidin-2-yl]methanamine
2171803-01-1
2500mg
$2492.0 2023-10-01
Enamine
EN300-1281532-100mg
[1-(3-ethoxypyrazin-2-yl)azetidin-2-yl]methanamine
2171803-01-1
100mg
$1119.0 2023-10-01
Enamine
EN300-1281532-1.0g
[1-(3-ethoxypyrazin-2-yl)azetidin-2-yl]methanamine
2171803-01-1
1g
$0.0 2023-06-07
Enamine
EN300-1281532-250mg
[1-(3-ethoxypyrazin-2-yl)azetidin-2-yl]methanamine
2171803-01-1
250mg
$1170.0 2023-10-01

Additional information on 1-(3-ethoxypyrazin-2-yl)azetidin-2-ylmethanamine

1-(3-Ethoxypyrazin-2-yl)azetidin-2-ylmethanamine (CAS No. 2171803-01-1): A Comprehensive Overview

Introduction to 1-(3-Ethoxypyrazin-2-yl)azetidin-2-ylmethanamine

1-(3-Ethoxypyrazin-2-yl)azetidin-2-ylmethanamine, identified by the CAS registry number 2171803-01-1, is a structurally unique compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazine derivatives and azetidine analogs, which are known for their diverse biological activities and potential therapeutic applications. The molecule features a pyrazine ring substituted with an ethoxy group at position 3, which is further connected to an azetidine ring via a methylene group. This combination of structural motifs imparts the compound with intriguing chemical properties and biological functionalities.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging advanced methodologies such as multi-component reactions and transition metal-catalyzed couplings. These techniques not only enhance the efficiency of synthesis but also pave the way for exploring its potential applications in drug discovery and materials science.

Structural Analysis and Synthesis of 2171803-01-1

The molecular structure of 2171803-01-1 is characterized by a pyrazine core, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. The ethoxy substitution at position 3 introduces electron-donating effects, which can influence the electronic properties of the molecule. The azetidine ring, a four-membered saturated ring containing one nitrogen atom, is attached to the pyrazine ring through a methylene bridge at position 2. This arrangement creates a rigid yet versatile framework that can participate in various chemical interactions.

The synthesis of this compound involves a series of well-defined steps, including the preparation of intermediate pyrazine derivatives and subsequent coupling reactions to form the azetidine moiety. Researchers have employed strategies such as Ullmann coupling, Suzuki-Miyaura coupling, and HWE (Hartung-Wittig-Eschweiler) reaction to achieve high yields and excellent stereochemical control. These methods underscore the importance of modern synthetic techniques in constructing complex molecular architectures.

Biological Activity and Pharmacological Potential

Recent studies have highlighted the promising pharmacological profile of 2171803-01-1, particularly in the context of its potential as a drug candidate. The compound has demonstrated significant activity in various biological assays, including antiproliferative assays, antioxidant assays, and enzyme inhibition studies. Its ability to modulate key cellular pathways makes it a valuable tool in exploring new therapeutic strategies.

In one notable study, researchers investigated the anti-cancer potential of this compound using human cancer cell lines. Results indicated that 2171803-01-

Recommend Articles

Recommended suppliers
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd